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Compound of Interest

Compound Name:
1-(4-Pyridyl)homopiperazine

dihydrochloride

Cat. No.: B1302288 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, publicly available experimental spectroscopic data (NMR, IR, MS) for

1-(4-Pyridyl)homopiperazine dihydrochloride has been identified at the time of writing. This

guide provides detailed experimental protocols and expected spectroscopic data based on the

analysis of its chemical structure and comparison with closely related compounds. This

information is intended to guide researchers in their own data acquisition and interpretation.

Introduction
1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic compound of interest in

medicinal chemistry. Its structure comprises a homopiperazine ring linked to a pyridine ring. As

a dihydrochloride salt, the nitrogen atoms of the homopiperazine and/or pyridine rings are

protonated. Accurate structural elucidation and characterization are crucial for its development

and application. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry

(MS)—for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1-(4-Pyridyl)homopiperazine dihydrochloride, ¹H and ¹³C NMR will provide

key information on the number and connectivity of protons and carbons.
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Expected ¹H and ¹³C NMR Data
The expected chemical shifts are influenced by the electron-withdrawing effect of the

protonated pyridinium ring and the overall structure of the homopiperazine moiety.

Table 1: Expected ¹H and ¹³C NMR Data for 1-(4-Pyridyl)homopiperazine Dihydrochloride

Assignment
Expected ¹H
Chemical Shift
(ppm)

Expected ¹³C
Chemical Shift
(ppm)

Notes

Pyridinium H-2, H-6 ~8.5 - 8.8 ~145 - 150

Protons adjacent to

the pyridinium

nitrogen are highly

deshielded.

Pyridinium H-3, H-5 ~7.0 - 7.5 ~125 - 130

Pyridinium C-4 N/A ~150 - 155

Quaternary carbon

attached to the

homopiperazine

nitrogen.

Homopiperazine CH₂

(adjacent to pyridyl)
~3.5 - 4.0 ~45 - 50

Deshielded by the

adjacent pyridinium

ring.

Homopiperazine CH₂ ~3.0 - 3.5 ~40 - 45

Homopiperazine CH₂

(middle)
~2.0 - 2.5 ~25 - 30

NH⁺ Variable (broad) N/A

Chemical shift and

appearance are highly

dependent on the

solvent, concentration,

and water content.

May exchange with

D₂O.
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Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Pyridyl)homopiperazine
dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or

CD₃OD) in a 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical, as the compound is

a salt and may have limited solubility in less polar solvents like CDCl₃. D₂O is often a good

choice for hydrochloride salts.

Internal Standard: Add a small amount of an internal standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, or tetramethylsilane

(TMS) for organic solvents, to reference the chemical shifts (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

acquisition time will be necessary.[1] DEPT (Distortionless Enhancement by Polarization

Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the

peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Expected FT-IR Data
Table 2: Expected FT-IR Absorption Bands for 1-(4-Pyridyl)homopiperazine Dihydrochloride
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Wavenumber (cm⁻¹) Vibration Expected Intensity

3400 - 3200 O-H stretch (if hydrated) Broad

3100 - 3000 Aromatic C-H stretch Medium

2950 - 2850 Aliphatic C-H stretch Medium

2700 - 2400 N-H⁺ stretch (ammonium salt) Broad, strong

~1640
Pyridinium ring C=C and C=N

stretching
Strong

~1550, 1480 Pyridinium ring stretching Medium to strong

1450 - 1400 CH₂ scissoring Medium

1200 - 1100 C-N stretching Medium

The presence of a broad and strong absorption in the 2700-2400 cm⁻¹ region is characteristic

of an amine salt.[5][6][7] The pyridinium ring vibrations are expected at slightly higher

wavenumbers compared to an unprotonated pyridine ring.[5][8][9]

Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 1-(4-Pyridyl)homopiperazine dihydrochloride, the KBr pellet method

is common.[10][11][12][13][14]

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.[10][12] KBr is

transparent to IR radiation.

Transfer the fine powder to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:
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Record a background spectrum of a pure KBr pellet to subtract interferences from

atmospheric CO₂ and water.

Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum,

typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Electrospray ionization (ESI) is a suitable technique for analyzing salts like 1-
(4-Pyridyl)homopiperazine dihydrochloride as it is a soft ionization method that can handle

pre-existing ions in solution.[15][16][17][18]

Expected Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion of the free base, [M+H]⁺, where M is

1-(4-Pyridyl)homopiperazine. Fragmentation patterns can provide structural information.

Table 3: Expected Mass Spectrometry Data for 1-(4-Pyridyl)homopiperazine

m/z Value Assignment Notes

~190.14 [M+H]⁺

Molecular ion of the free base

(C₁₀H₁₅N₃). This would be the

most prominent peak in the

positive ion mode.

Varies [M+Na]⁺, [M+K]⁺

Adducts with sodium or

potassium ions may be

observed.

< 190 Fragment ions

Fragmentation may involve

cleavage of the

homopiperazine ring or the

bond connecting the two rings.

Common fragments for

piperazine derivatives often

involve the piperazine ring

system.[19][20][21][22]
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Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent

compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[16] A

small amount of a volatile acid like formic acid may be added to promote protonation.

Ensure the sample is fully dissolved and free of particulate matter.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using

a syringe pump.[23]

Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g.,

capillary voltage, cone voltage, source temperature) should be optimized to maximize the

signal of the ion of interest and control fragmentation.[23]

For structural information, tandem mass spectrometry (MS/MS) can be performed by

selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Visualizations
Experimental Workflow
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Caption: Logical workflow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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